1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has led to the synthesis of novel triazole derivatives, which have shown antimicrobial activities. For instance, the synthesis of compounds related to the given chemical structure has been performed, leading to the discovery of some compounds possessing good to moderate activities against test microorganisms (H. Bektaş et al., 2007).
Potential Antihypertensive Agents
A series of triazolopyrimidines bearing morpholine, piperidine, or piperazine moieties have been synthesized, with some compounds demonstrating promising antihypertensive activity in both in vitro and in vivo settings (S. M. Bayomi et al., 1999).
Antagonist Activity of Bicyclic Derivatives
A study on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives showed promising 5-HT2 antagonist activity. This indicates the potential of these structures in neurological research and therapy (Y. Watanabe et al., 1992).
Anti-Inflammatory and Analgesic Agents
Derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized from visnaginone and khellinone, showing significant COX-2 inhibitory activity along with analgesic and anti-inflammatory activities. This research opens new avenues for the development of anti-inflammatory drugs (A. Abu‐Hashem et al., 2020).
Antimicrobial Potential of Heterocycles
The synthesis of new heterocycles incorporating a thiophene moiety has been explored, with some compounds showing higher antimicrobial activity than standard drugs against specific microbial strains. This highlights the potential of these compounds in addressing resistant microbial infections (Y. Mabkhot et al., 2016).
Future Directions
Properties
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O2/c1-5-31-17-8-6-16(7-9-17)29-21-19(25-26-29)20(23-15-24-21)28-12-10-27(11-13-28)18(30)14-22(2,3)4/h6-9,15H,5,10-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUYFCFAIWVUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC(C)(C)C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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